molecular formula C9H11BrN2O B15089603 5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine

5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine

Cat. No.: B15089603
M. Wt: 243.10 g/mol
InChI Key: HTNYRXUSEVDCMJ-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine is a brominated pyridine derivative featuring a cyclopropylmethoxy group at the 3-position and an amine group at the 2-position. Its structure combines halogen substitution (bromine) with an oxygen-linked cyclopropyl moiety, which may confer unique steric and electronic properties.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-3-(cyclopropylmethoxy)pyridin-2-amine

InChI

InChI=1S/C9H11BrN2O/c10-7-3-8(9(11)12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12)

InChI Key

HTNYRXUSEVDCMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(N=CC(=C2)Br)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine involves several steps. One common method includes the bromination of 3-cyclopropylmethoxy-pyridine, followed by the introduction of the amine group. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination of the desired position on the pyridine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom. Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural and Functional Insights

Halogen Diversity: Bromine at the 5-position is common across analogs, but the addition of chlorine (as in 859299-11-9) or iodine (as in 3-iodo derivatives) alters electronic properties and cross-coupling efficiency .

Physicochemical Properties: Lipophilicity: The difluoromethoxy group in 947249-16-3 increases logP compared to cyclopropylmethoxy, suggesting better blood-brain barrier penetration .

Synthetic Utility: Compounds like 3430-21-5 (5-amino-3-bromo-2-methylpyridine) are preferred for Buchwald-Hartwig amination due to the amine group’s accessibility . The iodo analog () is more reactive in palladium-catalyzed reactions but less stable under light or heat .

Biological Activity

5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of substituted pyridines, which are known for their diverse pharmacological properties. The presence of a bromine atom, a cyclopropylmethoxy group, and an amine functional group contributes to its reactivity and biological potential.

Key Features

  • Bromine Atom : Located at the 5-position, it enhances the compound's reactivity.
  • Cyclopropylmethoxy Group : Provides steric hindrance and may influence receptor interactions.
  • Amine Group : Capable of participating in various chemical reactions such as acylation or alkylation.

Anticancer Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, one study highlighted the efficacy of related pyridine derivatives against breast and colon cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of the TRPC6 (transient receptor potential cation channel subfamily C member 6), which is implicated in various pathological conditions including pulmonary arterial hypertension . The modulation of TRPC6 by this compound could lead to therapeutic applications in treating diseases characterized by dysregulated calcium signaling.

Study on TRPC6 Modulation

In a recent study, the effects of this compound on TRPC6 expression were evaluated in pulmonary artery smooth muscle cells (PASMCs). The results indicated that treatment with the compound reduced TRPC6 mRNA levels and calcium influx, suggesting a mechanism by which it may alleviate symptoms associated with pulmonary hypertension .

Anticancer Screening

Another case study involved screening various substituted pyridines for anticancer activity. This compound was included in the screening panel, and preliminary results indicated cytotoxic effects on multiple cancer cell lines, warranting further investigation into its mechanisms of action .

Comparative Analysis with Similar Compounds

Compound NameSimilarityKey Features
5-Bromo-3-methoxypyridin-2-amine0.89Contains a methoxy group instead of cyclopropylmethoxy
5-Bromo-3-(difluoromethoxy)pyridin-2-amine0.89Contains difluoromethoxy substituent
5-Bromo-3-methoxy-6-methylpyridin-2-amine0.89Contains methyl substitution at the 6-position
3-(Benzyloxy)-5-bromopyridin-2-amine0.83Features a benzyloxy substituent

This table illustrates how variations in substituents can affect biological activity and reactivity profiles.

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